molecular formula C12H11N3 B13312119 2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile

2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B13312119
M. Wt: 197.24 g/mol
InChI Key: HHFPDBQWMSUQEE-UHFFFAOYSA-N
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Description

2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile is an organic compound with a complex structure that includes an amino group, a methyl-substituted phenyl group, and a pyrrole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and an appropriate nitrile, the reaction can proceed through a series of steps involving condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, scaled up to accommodate larger quantities. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Nitro-substituted pyrrole derivatives.

    Reduction: Amino-substituted pyrrole derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carboxamide
  • 2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carboxylate
  • 2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-thiol

Uniqueness

2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and properties compared to its carboxamide, carboxylate, and thiol analogs. This makes it particularly valuable in applications requiring specific chemical functionalities.

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

2-amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H11N3/c1-8-4-2-3-5-9(8)11-7-15-12(14)10(11)6-13/h2-5,7,15H,14H2,1H3

InChI Key

HHFPDBQWMSUQEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CNC(=C2C#N)N

Origin of Product

United States

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